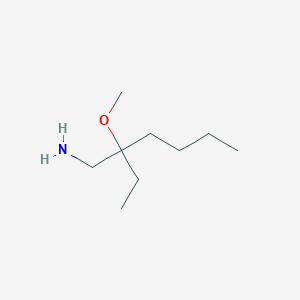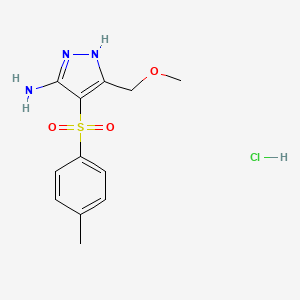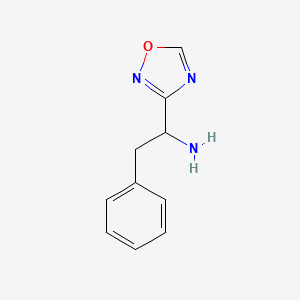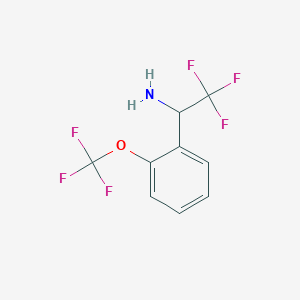
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine: is an organic compound with the molecular formula C9H7F6NO This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, making it a highly fluorinated aromatic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with trifluoroacetic acid and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, including the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. The presence of fluorine atoms can influence the binding affinity and specificity of the compound towards target proteins or enzymes.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in the presence of a ketone functional group instead of an amine.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: This compound contains a trifluoromethyl group and an ether linkage, making it structurally similar but functionally different.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also contains trifluoromethyl groups but is used primarily as a reagent in organic synthesis.
Uniqueness: 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine is unique due to the combination of trifluoromethyl and trifluoromethoxy groups attached to an aromatic amine structure. This combination imparts distinct chemical properties, such as high electronegativity and lipophilicity, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H7F6NO |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4,7H,16H2 |
Clave InChI |
BDJZTOQZZDUHRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
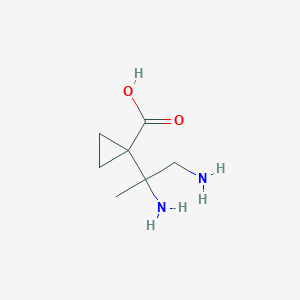
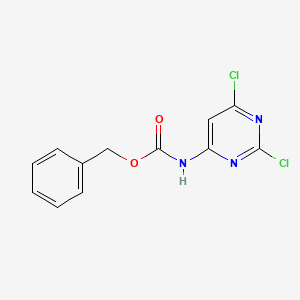



![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
